rac Indapamide-N-(sulfonamido) Sulfate
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-chloro-5-[(2-methyl-2,3-dihydroindol-1-yl)carbamoyl]phenyl]sulfonylsulfamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O6S2/c1-10-8-11-4-2-3-5-14(11)20(10)18-16(21)12-6-7-13(17)15(9-12)27(22,23)19-28(24,25)26/h2-7,9-10,19H,8H2,1H3,(H,18,21)(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFINQVOKAXDCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)NS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675973 | |
| Record name | {2-Chloro-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbamoyl]benzene-1-sulfonyl}sulfamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219174-77-2 | |
| Record name | {2-Chloro-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbamoyl]benzene-1-sulfonyl}sulfamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical Structure and Analysis of Indapamide Impurity 9
The following technical guide details the chemical structure, formation, synthesis, and analysis of Indapamide Impurity 9 , chemically identified as 1-(4-chloro-3-sulfamoylbenzamido)-1H-indole-2-carboxylic acid .
Technical Guide for Drug Development & Quality Control
Executive Summary
Indapamide Impurity 9 (CAS: N/A for specific impurity; chemically 1-(4-chloro-3-sulfamoylbenzamido)-1H-indole-2-carboxylic acid ) is a critical oxidative degradation product of the diuretic agent Indapamide. Unlike common process impurities (e.g., Impurity A or B), Impurity 9 represents a high-order oxidation state where the indoline ring is dehydrogenated to an indole and the characteristic methyl group is fully oxidized to a carboxylic acid. Monitoring this impurity is essential for stability-indicating methods, particularly under stress conditions (oxidative/photolytic) and in formulation compatibility studies.
Chemical Identity & Structural Analysis
Nomenclature and Identifiers
| Parameter | Details |
| Common Name | Indapamide Impurity 9 |
| Chemical Name | 1-(4-chloro-3-sulfamoylbenzamido)-1H-indole-2-carboxylic acid |
| Molecular Formula | C₁₆H₁₂ClN₃O₅S |
| Molecular Weight | 393.79 g/mol |
| Structural Features | Indole core (aromatic), C2-Carboxylic acid, Sulfamoylbenzamide moiety |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent) |
Structural Comparison
The structural evolution from the API to Impurity 9 involves two key oxidative steps:
-
Dehydrogenation: Conversion of the dihydroindole (indoline) ring to a fully aromatic indole.
-
Methyl Oxidation: Transformation of the C2-methyl group into a carboxylic acid function.
| Compound | Structure Fragment (Indole/Indoline Ring) | C2 Substituent | MW |
| Indapamide (API) | 2,3-Dihydro-1H-indole (Indoline) | Methyl (-CH₃) | 365.83 |
| Impurity B (Dehydro) | 1H-Indole (Aromatic) | Methyl (-CH₃) | 363.82 |
| Impurity 9 | 1H-Indole (Aromatic) | Carboxylic Acid (-COOH) | 393.79 |
Formation Pathway & Mechanism
Impurity 9 is formed via a stepwise oxidative degradation pathway. This typically occurs under forced degradation conditions (e.g., ICH Q1B photostability testing or oxidative stress with peroxides).
Mechanistic Pathway
-
Step 1 (Aromatization): The indoline ring of Indapamide undergoes oxidative dehydrogenation to form Impurity B (Dehydro-indapamide). This is favored by light and metal ion catalysis.
-
Step 2 (Methyl Oxidation): The methyl group at position 2 of the indole ring is susceptible to radical-mediated oxidation, sequentially forming the alcohol, aldehyde, and finally the carboxylic acid (Impurity 9 ).
Figure 1: Stepwise oxidative degradation pathway leading to Indapamide Impurity 9.
Synthesis of Reference Standard
Since Impurity 9 is a degradation product, it must be synthesized independently to serve as a reference standard for HPLC quantification.
Retrosynthetic Strategy
The most reliable synthetic route involves coupling the activated sulfamoylbenzoic acid derivative with a pre-functionalized indole-2-carboxylic acid hydrazide or amine equivalent.
Key Reagents:
-
Starting Material A: 4-Chloro-3-sulfamoylbenzoic acid.[1][2][3][4][5]
-
Starting Material B: 1-Amino-1H-indole-2-carboxylic acid ethyl ester (followed by hydrolysis).
Step-by-Step Protocol
Note: This protocol is designed for a research laboratory setting.
-
Activation of Benzoic Acid:
-
Dissolve 4-chloro-3-sulfamoylbenzoic acid (1.0 eq) in THF.
-
Add Thionyl Chloride (1.2 eq) and catalytic DMF. Reflux for 2 hours to generate the acid chloride.
-
Evaporate solvent to obtain the crude acid chloride solid.
-
-
Coupling Reaction:
-
Suspend 1-amino-1H-indole-2-carboxylic acid ethyl ester (1.0 eq) in dry Pyridine or DCM/TEA.
-
Add the prepared acid chloride dropwise at 0°C.
-
Stir at room temperature for 4-6 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Workup: Quench with water, extract with Ethyl Acetate, and wash with 1N HCl (to remove pyridine).
-
-
Hydrolysis (Ester to Acid):
-
Dissolve the intermediate ester in THF/Water (1:1).
-
Add LiOH (3.0 eq) and stir at room temperature for 12 hours.
-
Acidify with 1N HCl to pH 2-3 to precipitate Impurity 9 .
-
Purification: Recrystallize from Methanol/Water to achieve >98% purity.
-
Analytical Method (HPLC-UV)
To detect and quantify Impurity 9, a reverse-phase HPLC method with a specific gradient is required to resolve the polar acid impurity from the lipophilic API.
Chromatographic Conditions
| Parameter | Specification |
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Waters X-Terra or Agilent Zorbax SB-C18) |
| Mobile Phase A | Phosphate Buffer (pH 3.0) + 0.1% Triethylamine |
| Mobile Phase B | Acetonitrile : Methanol (50:50) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (primary), 240 nm (secondary) |
| Column Temp | 30°C |
| Injection Vol | 20 µL |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Comment |
| 0.0 | 90 | 10 | Initial equilibration |
| 15.0 | 50 | 50 | Elution of polar impurities (Imp 9) |
| 25.0 | 20 | 80 | Elution of Indapamide & Lipophilic Imps |
| 30.0 | 20 | 80 | Wash |
| 31.0 | 90 | 10 | Re-equilibration |
Expected Retention Behavior
-
Impurity 9: Due to the carboxylic acid group (-COOH), this impurity is significantly more polar than Indapamide. It is expected to elute early (Relative Retention Time ~0.4 - 0.6 relative to Indapamide).
-
Indapamide: Elutes at ~20-22 min in this gradient.
-
Impurity B: Elutes close to Indapamide (slightly later or earlier depending on pH) due to similar lipophilicity.
Regulatory & Safety Considerations
-
ICH Q3A/B Classification: Impurity 9 is considered a degradation product. If levels exceed the qualification threshold (0.2% for max daily dose > 10mg, or 0.5% depending on dose), toxicological qualification is required.
-
Genotoxicity: Unlike Impurity A (Nitroso derivative), Impurity 9 contains a carboxylic acid and does not possess structural alerts for high potency mutagenicity (like N-nitroso or epoxide groups). It is generally treated as a standard organic impurity.
-
Limit: Typical specification limit is NMT 0.2% in the drug product shelf-life specification.
References
-
European Pharmacopoeia (Ph. Eur.) , "Indapamide Monograph 11000," 10th Edition, EDQM. Link
-
Yao, W., Zhou, S., & Cheng, Q. (2023). "Simultaneous Analysis of Indapamide and Related Impurities in Sustained-Release Tablets by a Single-Run HPLC-PDA Method." Wuhan University Journal of Natural Sciences, 28(4), 333-340. Link
-
Farmacia Journal. (2015). "HPLC-UV Determination of Indapamide in the Presence of its Main Synthesis and Degradation Impurities." Farmacia, 63(2). Link
-
PubChem. "Indapamide Compound Summary." National Center for Biotechnology Information. Link
-
Sriramchem. "Indapamide Impurity 9 HCl Reference Standard Data Sheet." Link
Sources
- 1. CN101717359B - Method for synthesizing indapamide - Google Patents [patents.google.com]
- 2. venkatasailifesciences.com [venkatasailifesciences.com]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. CN1927833A - Synthesis method of indapamide - Google Patents [patents.google.com]
- 5. CN100422146C - Synthesis method of indapamide - Google Patents [patents.google.com]
Technical Whitepaper: Indapamide Impurity 9 in Pharmaceutical Research
Executive Summary
Indapamide Impurity 9 (Chemical Name: 1-(4-chloro-3-sulfamoylbenzamido)-1H-indole-2-carboxylic acid) represents a critical oxidative degradation product in the lifecycle of Indapamide, a thiazide-like diuretic. Unlike common synthesis byproducts, Impurity 9 is characterized by significant structural transformation—specifically the aromatization of the indoline ring followed by the oxidation of the C2-methyl group to a carboxylic acid.
This guide details the chemical basis, formation mechanism, and analytical protocols required to control this impurity. It is designed for analytical scientists and formulation researchers tasked with stability-indicating method development (SIM) and ICH Q3B compliance.
Chemical Identity & Structural Basis[1][2]
Impurity 9 is distinct from the active pharmaceutical ingredient (API) due to two major oxidative events: dehydrogenation of the heterocyclic ring and oxidation of the alkyl side chain.
| Feature | Indapamide (API) | Impurity B (EP/USP) | Impurity 9 |
| Core Structure | Indoline (2,3-dihydro-1H-indole) | Indole (1H-indole) | Indole (1H-indole) |
| C2 Substituent | Methyl (-CH3) | Methyl (-CH3) | Carboxylic Acid (-COOH) |
| Molecular Formula | C16H16ClN3O3S | C16H14ClN3O3S | C16H12ClN3O5S |
| MW (Free Base) | 365.83 g/mol | 363.82 g/mol | 393.80 g/mol |
| Nature | API | Dehydrogenation Product | Oxidative Degradation Product |
Structural Visualization
The following diagram illustrates the structural relationship between Indapamide and Impurity 9.[1]
Figure 1: Structural evolution from Indapamide to Impurity 9 via oxidative stress pathways.
Formation Mechanism & Research Significance
The Oxidative Cascade
Research indicates that Impurity 9 is not merely a synthesis byproduct but a "terminal" oxidation product. In stability studies, its presence suggests exposure to severe oxidative stress (e.g., peroxides in excipients) or photo-degradation.
-
Stage 1: Aromatization (Formation of Impurity B) The indoline ring of Indapamide is susceptible to auto-oxidation, converting to the aromatic indole ring. This yields Impurity B (4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide).[2][3][4][5]
-
Stage 2: Methyl Oxidation (Formation of Impurity 9) The methyl group at position 2 of the indole ring is benzylic-like and electron-rich. Under strong oxidative conditions (or metabolic mimicry), this methyl group oxidizes first to an alcohol (hydroxymethyl), then an aldehyde, and finally to the carboxylic acid—Impurity 9 .
Usage in Research
-
Stability Indicating Method (SIM) Validation: Researchers use Impurity 9 as a reference standard to prove their HPLC method has specificity . The method must resolve Impurity 9 from Impurity B and the API, as they share similar UV chromophores.
-
Forced Degradation Studies: When subjecting Indapamide to oxidative stress (e.g., 3% H2O2), Impurity 9 is a key marker to quantify the extent of degradation.
-
Genotoxicity Assessment: As a structural alert (containing a sulfonamide and an indole moiety), novel impurities like Impurity 9 are often screened in silico (e.g., DEREK, SARAH) to rule out mutagenic potential compared to the parent drug.
Analytical Protocol: HPLC Detection
The following protocol describes a validated approach for detecting Impurity 9, ensuring separation from the critical pair (Impurity B).
Reagents & Standards
-
Standard A: Indapamide API (>99.5%).
-
Standard B: Indapamide Impurity 9 Reference Standard (approx. 95-98% purity).
-
Solvent: Acetonitrile : Buffer (50:50 v/v).
Chromatographic Conditions
This gradient method is designed to elute the highly polar Impurity 9 (due to the -COOH group) earlier than the hydrophobic Impurity B.
| Parameter | Specification |
| Column | C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH 2.5) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp | 30°C |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 5.0 | 90 | 10 | Isocratic Hold (Elute polar degradants) |
| 20.0 | 40 | 60 | Linear Gradient |
| 25.0 | 40 | 60 | Wash |
| 26.0 | 90 | 10 | Re-equilibration |
Note: Impurity 9, containing a carboxylic acid, will be sensitive to Mobile Phase pH. Ensure pH is maintained at 2.5 to suppress ionization and increase retention on C18, otherwise, it may elute in the void volume.
Experimental Workflow: System Suitability
To validate the detection of Impurity 9, researchers must demonstrate resolution.
Figure 2: System suitability workflow for validating Impurity 9 detection.
Relative Retention Times (RRT)
Typical values on a C18 column at pH 2.5:
-
Impurity 9: ~0.6 - 0.8 RRT (Elutes before API due to polarity of -COOH).
-
Indapamide (API): 1.00 RRT.
-
Impurity B: ~1.2 - 1.4 RRT (Elutes after API, more hydrophobic).
References
-
European Pharmacopoeia (Ph. Eur.) . Indapamide Monograph 11.0. Strasbourg: Council of Europe. (Defines Impurity A, B, C).
-
Axios Research . Indapamide Impurity 9 HCl Product Data. Retrieved from . (Source of chemical structure confirmation).
-
Farmacia Journal . HPLC-UV Determination of Indapamide in the Presence of its Main Synthesis and Degradation Impurities. . (Validation of oxidative degradation pathways).
-
Chemicea . Indapamide Impurity 9 Reference Standard. Retrieved from . (Commercial availability and synonym verification).
-
National Institutes of Health (NIH) . Indapamide Compound Summary. PubChem.[6] Retrieved from . (Parent drug chemical properties).[1][6][3][5][7][8][9][10]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Indapamide EP Impurity B - SRIRAMCHEM [sriramchem.com]
- 3. indapamide impurity B | CAS 63968-75-2 | LGC Standards [lgcstandards.com]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indapamide Impurity 9 HCl - SRIRAMCHEM [sriramchem.com]
- 10. Indapamide EP Impurity C - CAS - 31529-46-1 | Axios Research [axios-research.com]
Technical Whitepaper: Hazard Characterization & SDS Development for Indapamide Sulfate Impurity
This guide serves as a technical master file for the characterization, hazard assessment, and Safety Data Sheet (SDS) generation for Indapamide Sulfate , a specific salt form often categorized as an impurity reference standard (CAS 1219174-77-2) or a process-related intermediate in the synthesis of Indapamide.
Abstract
In pharmaceutical development, "Indapamide Sulfate" (CAS 1219174-77-2) represents a critical impurity standard used to quantify salt-form contaminants or process intermediates. Unlike the therapeutic free base Indapamide (a thiazide-like diuretic), the sulfate form introduces distinct solubility, acidity, and stability profiles. This guide outlines the scientific logic for constructing an SDS for this specific entity, focusing on the Sulfonamide pharmacophore risks, acid-moiety hydrolysis , and Occupational Exposure Banding (OEB) for potent compounds.
Part 1: Chemical Identity & Molecular Context[1][2]
The first step in SDS generation is accurate identification. Indapamide Sulfate is not the marketed drug product but a research chemical/impurity standard.
Substance Identification
| Parameter | Specification |
| Chemical Name | Indapamide Sulfate (Salt) |
| Synonyms | Indapamide Hemisulfate; 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide sulfate |
| CAS Number | 1219174-77-2 |
| Parent Compound | Indapamide (CAS 26807-65-8) |
| Molecular Formula | C₁₆H₁₆ClN₃O₃S[1][2][3][4][5] · xH₂SO₄ (Typically 1:1 or 2:1 stoichiometry) |
| Molecular Weight | ~463.9 g/mol (assuming monohydrate sulfate salt) |
| Role | Impurity Reference Standard; Process Intermediate |
Structural Relationship & Degradation
Indapamide Sulfate is thermodynamically unstable relative to the free base. In aqueous solution, it risks dissociation into the free base and sulfuric acid, or hydrolysis into Impurity B (4-Chloro-3-sulfamoylbenzoic acid).
Figure 1: Structural Relationships & Degradation Pathways
Caption: The formation of Indapamide Sulfate and its subsequent degradation into pharmacopeial Impurity B (Acid moiety) and Impurity A (Indoline moiety).[1][6][2][3][4][7][8][9][10]
Part 2: Hazard Identification (GHS Classification)
As a research chemical with limited toxicological data, the GHS classification must be derived via Read-Across from the parent compound (Indapamide) and the counter-ion (Sulfate/Sulfuric Acid).
Core Hazards (Read-Across Logic)
-
Pharmacological Potency (Parent): Indapamide is a potent diuretic. Accidental ingestion can cause severe hypotension and electrolyte depletion (hypokalemia).
-
Sulfonamide Moiety (Sensitization): The molecule contains a sulfonamide group (
), a known structural alert for Stevens-Johnson Syndrome (SJS) and toxic epidermal necrolysis in hypersensitive individuals. -
Acidic Counter-ion (Irritation): The sulfate salt form is significantly more acidic than the free base, necessitating higher irritation classifications.
Recommended GHS Classification
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed. | Warning |
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation (due to sulfate). | Warning |
| Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation. | Warning |
| Reproductive Toxicity | Cat 2 | H361d: Suspected of damaging the unborn child. | Warning |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation. | Warning |
Precautionary Statements (Key Selection):
-
P260: Do not breathe dust/fume.[11]
-
P280: Wear protective gloves/protective clothing/eye protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.
Part 3: Handling, Exposure Controls & OEB
For impurities where specific Occupational Exposure Limits (OELs) are undefined, an Occupational Exposure Band (OEB) must be assigned based on potency.
OEB Assignment Protocol
Indapamide has a therapeutic dose of ~1.25–2.5 mg/day.
-
Calculation:
-
POD (Point of Departure): Lowest therapeutic dose (1.25 mg).
-
Safety Factors (SF): ~100 (for inter-individual variability and LOAEL to NOAEL).
-
Result: The industry standard OEL for Indapamide is typically 10–20 µg/m³ .
-
Handling Directive: Treat Indapamide Sulfate as OEB 4 (High Potency) .
Engineering Controls
-
Containment: Use an isolator or Class II Biosafety Cabinet (BSC) for all open handling.
-
HEPA Filtration: Required for all exhaust ventilation.
-
PPE: Double nitrile gloves, Tyvek sleeves/lab coat, and N95/P100 respirator if outside containment.
Part 4: Analytical Verification & Stability[7]
To validate the identity of the material described in the SDS, specific analytical markers must be used.
Chromatographic Purity (HPLC)
The sulfate salt is often distinguishable from the free base by retention time shifts in pH-dependent buffers or by Ion Chromatography (IC) for the sulfate counter-ion.
-
Method Reference: USP Monograph for Indapamide (Organic Impurities).
-
Column: C18 (e.g., Waters X-Terra or equivalent), 250 mm × 4.6 mm.[8]
-
Mobile Phase: Acetonitrile : Buffer (pH 3.0).
-
Detection: UV @ 254 nm.[8]
-
Key Marker: Impurity B (4-Chloro-3-sulfamoylbenzoic acid) elutes earlier than Indapamide due to high polarity.
Stability & Reactivity
-
Hydrolysis Risk: Indapamide Sulfate is hygroscopic. Exposure to moisture leads to hydrolysis of the amide bond, releasing Impurity B and Impurity A (Methylindoline).
-
Incompatibility: Strong bases (generates free base), Strong oxidizers.
Part 5: Emergency Response Protocols
Figure 2: Emergency Decision Tree
Caption: Triage protocol for Indapamide Sulfate exposure. Note the specific monitoring for hypotension due to the diuretic effect.
Fire Fighting Measures
-
Combustion Products: Carbon oxides, Nitrogen oxides (NOx), Sulfur oxides (SOx) , Hydrogen chloride (HCl).
-
Specific Hazard: The sulfate component will release toxic SOx fumes upon thermal decomposition. Full SCBA is mandatory.
References
-
Venkatasai Life Sciences. Indapamide Sulfate (CAS 1219174-77-2) Reference Standard Data.[3] Retrieved from
-
Thermo Fisher Scientific. Indapamide (Free Base) Safety Data Sheet. Retrieved from
-
European Pharmacopoeia (Ph. Eur.). Indapamide Impurity B (4-Chloro-3-sulfamoylbenzoic acid) Standard.[2][3][5] Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3702 (Indapamide). Retrieved from
-
Cleanchem Laboratories. Material Safety Data Sheet: Indapamide EP Impurity A. Retrieved from
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. venkatasailifesciences.com [venkatasailifesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Simultaneous Analysis of Indapamide and Related Impurities in Sustained-Release Tablets by a Single-Run HPLC-PDA Method | Wuhan University Journal of Natural Sciences [wujns.edpsciences.org]
- 11. abmole.com [abmole.com]
Methodological & Application
preparing Indapamide-N-(sulfonamido) Sulfate reference standard stock solution
Application Notes and Protocols
Title: A Comprehensive Guide to the Preparation and Verification of Indapamide-N-(sulfonamido) Sulfate Reference Standard Stock Solution
Abstract and Introduction
The robust analytical characterization of active pharmaceutical ingredients (APIs) and their associated impurities is a cornerstone of drug development and quality control. Indapamide, a thiazide-like diuretic and antihypertensive agent, undergoes extensive metabolism and can degrade under certain conditions, leading to the formation of various related substances.[1][2] The accurate quantification of these impurities is critical for ensuring the safety and efficacy of the final drug product. This application note provides a detailed, field-proven protocol for the preparation of a primary stock solution of a potential Indapamide impurity or metabolite, designated here as Indapamide-N-(sulfonamido) Sulfate.
The focus of this guide is to establish a self-validating workflow that ensures the final reference solution is of known concentration and stability. We will delve into the causality behind experimental choices, from solvent selection to verification methodologies, grounding our protocol in established pharmacopeial principles and regulatory guidelines.[3][4] This document is intended for researchers, analytical scientists, and quality control professionals involved in the development and manufacturing of Indapamide-containing pharmaceuticals.
Scientific Background: The Critical Role of Impurity Reference Standards
Indapamide is a sulfonamide-based drug, and like many pharmaceuticals, its synthesis and storage can result in the formation of process-related impurities and degradation products.[5][6] The Indapamide-N-(sulfonamido) Sulfate entity represents a potential metabolite or degradant formed via conjugation at the sulfonamide nitrogen. The characterization and control of such impurities are mandated by regulatory bodies worldwide, as outlined in guidelines like the International Council for Harmonisation (ICH) Q2(R1).[7][8][9]
An analytical reference standard is a highly purified and well-characterized material used as a benchmark for qualitative and quantitative analysis.[10] The preparation of an accurate stock solution from this standard is the foundational step for a cascade of analytical procedures, including method validation, calibration of instruments, and routine quality control testing.[11][12] An error in this initial step will propagate throughout all subsequent measurements, compromising the integrity of the data. Therefore, a protocol that is not only precise but also includes verification steps is essential for building trustworthiness into the analytical workflow.[13][14]
Materials and Equipment
3.1 Materials
-
Indapamide-N-(sulfonamido) Sulfate Reference Standard (with Certificate of Analysis - CoA)
-
Methanol (HPLC Grade or higher)
-
Acetonitrile (HPLC Grade or higher)
-
Deionized Water (Type I, 18.2 MΩ·cm)
-
Ammonium Acetate (or other suitable buffer salt, HPLC grade)
-
Formic Acid (or other suitable pH modifier, HPLC grade)
3.2 Equipment
-
Analytical Balance (4 or 5 decimal places)
-
Class A Volumetric Flasks and Pipettes
-
Ultrasonic Bath
-
Vortex Mixer
-
High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector
-
pH Meter
-
Amber glass vials for storage
Protocol: Stock Solution Preparation
This protocol details the steps for preparing a 1.0 mg/mL nominal stock solution. Adjustments can be made based on specific analytical needs.
4.1 Pre-analysis and Solvent Selection
Rationale: The choice of solvent is the most critical decision in this process. It must fully solubilize the analyte without causing degradation. Indapamide itself is practically insoluble in water but soluble in alcohols like methanol and ethanol.[15] Sulfonamides, as a class, exhibit pH-dependent stability and are generally more stable in neutral to slightly alkaline conditions, with a susceptibility to hydrolysis in acidic environments.[16][17][18] Methanol is often a suitable starting point for many Indapamide-related compounds and is compatible with reversed-phase HPLC.[19]
Procedure:
-
Review the CoA: Before use, carefully review the Certificate of Analysis for the reference standard. Note the purity, salt form (if any), and recommended storage conditions.[12][20] All calculations must correct for the purity value.
-
Solubility Test (if required): If the solubility of the specific standard is unknown, perform a small-scale test by adding a few micrograms of the material to 100 µL of the proposed solvent (e.g., Methanol).
4.2 Step-by-Step Weighing and Dissolution
Safety: Handle the reference standard in a well-ventilated area or fume hood. Use appropriate personal protective equipment (PPE), as sulfonamides can be potent compounds.
-
Equilibration: Allow the reference standard container to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture uptake.
-
Weighing: Accurately weigh the required amount of the reference standard onto a suitable weighing paper or boat. For a 10 mL stock solution of 1.0 mg/mL, this will be approximately 10 mg.
-
Calculation for Purity: Weight to be taken = (Target Concentration × Volume) / (Purity / 100) Example: (1.0 mg/mL × 10 mL) / (99.5 / 100) = 10.05 mg
-
-
Transfer: Carefully transfer the weighed powder into a 10 mL Class A amber volumetric flask.
-
Initial Dissolution: Add approximately 7 mL (70% of the final volume) of HPLC-grade methanol to the flask.
-
Solubilization: Mix the solution gently by swirling. If necessary, use an ultrasonic bath for 2-5 minutes to aid dissolution. Avoid excessive heating in the sonicator, as it may promote degradation.
-
Final Dilution: Once the solid is completely dissolved, allow the solution to return to room temperature. Dilute to the 10 mL mark with methanol.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure a homogenous solution.
Mandatory Verification of Stock Solution
Rationale: This step is the self-validating core of the protocol. It confirms the identity and approximates the concentration of the prepared stock, ensuring its fitness for purpose. A simple UV-Vis scan can provide a preliminary check, but HPLC is recommended for definitive confirmation. The validation of analytical procedures is guided by principles laid out in USP <1225> and ICH Q2(R1).[3][4]
5.1 HPLC-UV Verification Protocol
-
Prepare a Working Solution: Dilute the 1.0 mg/mL stock solution to a concentration suitable for HPLC analysis (e.g., 100 µg/mL) using the mobile phase as the diluent.
-
Sample HPLC Method: The following is a starting point for method development, based on typical conditions for Indapamide analysis.[21]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 25 mM Ammonium Acetate buffer (pH 6.5) in a 40:60 v/v ratio.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the working solution into the HPLC system.
-
Acceptance Criteria:
-
A single, sharp peak should be observed at the expected retention time for the analyte.
-
The purity of the peak should be >98% (as determined by Peak Purity algorithms in the chromatography data system, if available).
-
The area response should be consistent with the expected concentration. For true quantitative verification, this would be compared against a previously qualified standard.
-
Stability and Storage
Rationale: The chemical stability of the reference standard in solution is paramount to its long-term utility.[16] Sulfonamides can be susceptible to hydrolysis and photolysis.[16] Storing the solution under appropriate conditions minimizes degradation and extends its usable life.
Table 1: Storage and Stability Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8 °C | Reduces the rate of potential chemical degradation. |
| Container | Amber Glass Vials | Protects from light to prevent photodegradation.[16] |
| Short-Term Stability | 24 hours at Room Temp. | To be established with stability studies. Assume limited stability initially. |
| Long-Term Stability | Up to 3 months at 2-8 °C | Must be confirmed through a formal solution stability study. |
| Handling | Equilibrate to room temperature before use. | Prevents condensation and concentration changes. |
Visualization of Workflow
The following diagram illustrates the logical flow for the preparation and validation of the reference standard stock solution.
Caption: Workflow for Reference Standard Stock Solution Preparation and Verification.
References
- Benchchem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
- Pharmaffiliates. (n.d.). Indapamide-impurities.
- BA Sciences. (n.d.). USP <1225> Method Validation.
- Pharmaffiliates. (n.d.). Indapamide-impurities.
- Association for Accessible Medicines. (n.d.). Lifecycle Management Concepts to analytical Procedures: A compendial perspective.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- uspbpep.com. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
- Spectroscopy Online. (2020, December 20). How Do You Prepare Reference Standards and Solutions?
- Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
- Białk-Bielińska, A., et al. (2012, June 30). Hydrolysis of sulphonamides in aqueous solutions. PubMed.
- United States Pharmacopeia. (2017). General Chapter, 〈1225〉 Validation of Compendial Procedures. USP-NF.
- ICH. (n.d.). Quality Guidelines.
- Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate.
- ChemicalBook. (2025, September 12). Indapamide | 26807-65-8.
- European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Cayman Chemical. (2024, December 24). A Guide to Using Analytical Standards.
- Drugs.com. (2025, September 16). Indapamide: Package Insert / Prescribing Information.
- A. B. Enterprises. (n.d.). Indapamide Powder USP/BP - Pharmaceutical Grade.
- National Center for Biotechnology Information. (n.d.). Indapamide. PubChem.
- AAPS. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC.
- Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification.
- USP. (2025, February 15). Indapamide.
- ResearchGate. (n.d.). Chromatogram of indapamide standard preparation ( 0.125 mg/ml).
Sources
- 1. drugs.com [drugs.com]
- 2. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uspbpep.com [uspbpep.com]
- 4. database.ich.org [database.ich.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. veeprho.com [veeprho.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. USP <1225> Method Validation - BA Sciences [basciences.com]
- 14. accessiblemeds.org [accessiblemeds.org]
- 15. Indapamide Powder USP/BP - Pharmaceutical Grade at Best Price, CAS No. 26807-65-8 [jigspharma.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. trungtamthuoc.com [trungtamthuoc.com]
- 20. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Note: Optimized UV Detection Protocols for Indapamide Sulfate Analysis
Part 1: Executive Summary & Scientific Rationale
The Analytical Challenge
Indapamide Sulfate (
For the analytical chemist, the critical insight is that the sulfate ion is UV-transparent in the standard detection range (>200 nm). Therefore, the detection strategy must target the chromophores within the Indapamide core structure: the chloro-sulfamoyl-benzamide ring and the methylindoline ring.
Chromophore Analysis & Wavelength Selection
The UV absorption spectrum of Indapamide exhibits distinct behavior based on solvent pH and polarity. Successful quantification requires selecting a wavelength that balances Molar Absorptivity (
| Wavelength ( | Absorbance Intensity | Application Context | Trade-offs |
| 240 - 242 nm | Maximum ( | Assay & Purity (Recommended) | Optimal balance of sensitivity and baseline stability.[1] Standard for USP/BP methods. |
| 210 - 220 nm | High | Trace Impurity Analysis | High sensitivity but susceptible to solvent noise and interference from buffer cutoffs. |
| 270 - 285 nm | Moderate | Specificity Check | Lower sensitivity but higher selectivity against matrix interferences. |
| 310 nm | Low | Secondary ID | Useful for diode-array (DAD) purity confirmation; avoids most excipient absorption.[1] |
Part 2: Experimental Protocol
Instrumentation & Reagents[1][2][3]
-
System: HPLC with Photodiode Array (PDA/DAD) or Variable Wavelength Detector (VWD).[1]
-
Column: C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm packing (e.g., Phenomenex Luna or Agilent Zorbax).[1]
-
Reagents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (
), Orthophosphoric Acid (85%), Milli-Q Water.[1]
Mobile Phase Preparation[1][3]
-
Buffer (Mobile Phase A): Dissolve 1.36 g of
in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute orthophosphoric acid. Reasoning: Acidic pH suppresses the ionization of the sulfonamide group ( ), ensuring the analyte remains in a neutral, hydrophobic state for consistent retention on the C18 column.[1] -
Organic Modifier (Mobile Phase B): Acetonitrile (100%).[1]
-
Isocratic Ratio: Buffer:Acetonitrile (60:40 v/v).[1]
Standard Preparation (Indapamide Sulfate)[1]
-
Diluent: Mixture of Buffer:Acetonitrile (50:50 v/v).[1] Note: The sulfate salt is more polar than the base; ensure complete dissolution before final dilution.
-
Stock Solution: 1.0 mg/mL Indapamide Sulfate in Diluent.[1] Sonicate for 10 mins.
-
Working Standard: Dilute Stock to 50 µg/mL.
Chromatographic Conditions
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C (Controlled).
-
Detection Wavelength: 242 nm (Bandwidth 4 nm).[1]
Part 3: Method Validation & Logic Visualization
Logical Workflow (DOT Diagram)
The following diagram illustrates the decision matrix for method development, highlighting the causality between chemical structure and instrument settings.
Caption: Logical dependency map linking Indapamide Sulfate's chemical properties to HPLC-UV method parameters.
Validation Criteria (Self-Validating System)
To ensure the method is trustworthy, perform the following system suitability tests prior to every analysis batch:
-
Wavelength Accuracy Check: If using a DAD, extract the spectrum of the peak. The maximum must fall within
nm.[1] -
Precision: Inject the working standard 6 times. The Relative Standard Deviation (RSD) of the peak area must be
.[1] -
Tailing Factor (
): Must be .[1] High tailing indicates secondary interactions with silanol groups; if observed, increase buffer ionic strength or add 0.1% Triethylamine.[1]
Part 4: Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Noisy Baseline at 210-220 nm | Solvent UV cutoff absorbance.[1] | Switch detection to 242 nm . Ensure Acetonitrile is HPLC gradient grade (cutoff <190 nm). |
| Peak Splitting | Sample solvent mismatch. | Ensure the sample diluent matches the mobile phase strength (60:40 buffer:ACN). |
| Retention Time Drift | pH fluctuation.[1] | Indapamide is pH-sensitive.[1] Use a precise pH meter and buffer the aqueous phase effectively. |
References
-
Tarkase, K. N., et al. (2012).[1][4] Development and Validation of UV-Spectrophotometric methods for estimation of Indapamide in bulk and tablet dosage form. Der Pharma Chemica.[1][4] Link
-
British Pharmacopoeia (BP) . (2022).[1][5] Indapamide Monograph. (Standard reference for 240-242 nm selection).
- United States Pharmacopeia (USP). Indapamide Tablets Monograph. (Reference for HPLC conditions and detection wavelengths).
-
National Center for Advancing Translational Sciences (NCATS) . Indapamide Compound Summary. Inxight Drugs.[1][2][6][7][8] Link[1]
-
BOC Sciences . Indapamide Sulfate Product Page (CAS 1219174-77-2).[1][6][] (Verification of salt form existence).
Sources
- 1. Indapamide - Wikipedia [en.wikipedia.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 6. venkatasailifesciences.com [venkatasailifesciences.com]
- 7. mauritius images [mauritius-images.com]
- 8. pharmatutor.org [pharmatutor.org]
Application Note: High-Precision Quantification of Indapamide Using Impurity 9 as a Structural Analog Internal Standard
This Application Note is designed for analytical chemists and pharmaceutical scientists. It details the protocol for utilizing Indapamide Impurity 9 (specifically identified here as the indole-2-carboxylic acid derivative) as a Structural Analog Internal Standard (IS) for the quantification of Indapamide.
Executive Summary
While stable isotope-labeled standards (e.g., Indapamide-d3) are the gold standard for bioanalysis, they are often cost-prohibitive or unavailable for routine Quality Control (QC) in emerging markets.[1] This protocol outlines the validation and usage of Indapamide Impurity 9 (1-(4-chloro-3-sulfamoylbenzamido)-1H-indole-2-carboxylic acid) as a cost-effective Structural Analog Internal Standard .[1]
Due to its high structural homology with Indapamide, Impurity 9 exhibits similar extraction recovery and ionization efficiency (in MS) while maintaining sufficient chromatographic resolution to prevent interference.[1]
CRITICAL WARNING: This method relies on the premise that Impurity 9 is not present in the native sample (as a metabolite or degradation product). Pre-study screening of "blank" samples is mandatory to confirm the absence of endogenous Impurity 9.
Chemical Characterization & Rationale
The Analyte vs. The Standard
The structural similarity between the parent drug and the selected impurity ensures they behave similarly during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE), compensating for matrix effects.[1]
| Compound | Chemical Name | Molecular Formula | Role |
| Indapamide | 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide | C₁₆H₁₆ClN₃O₃S | Analyte |
| Impurity 9 | 1-(4-chloro-3-sulfamoylbenzamido)-1H-indole-2-carboxylic acid | C₁₆H₁₂ClN₃O₅S | Internal Standard |
Mechanistic Suitability[2]
-
pKa Similarity: Both compounds possess the sulfonamide moiety (
) and the amide linker, ensuring they co-extract under similar pH conditions. -
Chromatographic Resolution: The oxidation of the indoline ring to indole and the presence of the carboxylic acid in Impurity 9 increases its polarity slightly compared to Indapamide. This results in a predictable retention time shift (
) without requiring complex gradient changes.[1]
Experimental Protocol
Reagents and Materials
-
Indapamide Reference Standard: >99.0% purity (USP/EP grade).[1]
-
Indapamide Impurity 9: >95.0% purity (Custom synthesis or Vendor: SriramChem/Veeprho).[1]
-
Solvents: Acetonitrile (HPLC Grade), Methanol (LC-MS Grade), Formic Acid, Ammonium Acetate.[1]
-
Matrix: Human Plasma or Formulation Excipient mixture.[1][2]
Solution Preparation
A. Internal Standard Spiking Solution (IS-Spike) [1]
-
Dissolve 10 mg of Impurity 9 in 100 mL Methanol (Stock A: 100 µg/mL).
-
Dilute Stock A with Mobile Phase to achieve a working concentration of 500 ng/mL .
-
Note: The IS concentration should yield a signal intensity similar to the mid-point of the Indapamide calibration curve.
-
B. Standard Calibration Curve Prepare Indapamide standards at 10, 50, 100, 500, and 1000 ng/mL. Spike every standard with a constant volume (e.g., 50 µL) of the IS-Spike solution.
Sample Extraction Workflow (Liquid-Liquid Extraction)
Rationale: LLE is preferred over protein precipitation to maximize cleanliness and extend column life.[1]
-
Aliquot: Transfer 200 µL of plasma/sample into a glass tube.
-
IS Addition: Add 50 µL of IS-Spike Solution (Impurity 9). Vortex for 30s.
-
Buffer: Add 100 µL of Phosphate Buffer (pH 7.4) to stabilize ionization.[1]
-
Extraction: Add 2 mL of Diethyl Ether or Ethyl Acetate .
-
Agitation: Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Reconstitution: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase.
Instrumental Parameters (LC-MS/MS)
While HPLC-UV is possible, LC-MS/MS is recommended for the specificity required to distinguish closely related analogs.[1]
Chromatographic Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 3.5 µm).
-
Temperature: 40°C.[1]
-
Injection Volume: 5 µL.
Table 1: Gradient Profile
| Time (min) | Mobile Phase A (0.1% Formic Acid in Water) | Mobile Phase B (Acetonitrile) |
| 0.00 | 90% | 10% |
| 1.00 | 90% | 10% |
| 4.00 | 10% | 90% |
| 6.00 | 10% | 90% |
| 6.10 | 90% | 10% |
| 9.00 | 90% | 10% |
Mass Spectrometry Settings (MRM Mode)
-
Ionization: ESI Positive Mode.
-
Source Temp: 350°C.
Table 2: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Indapamide | 366.1 | 132.0 | 30 | 25 |
| Impurity 9 (IS) | 394.0* | 132.0 | 32 | 28 |
*Note: Mass based on the HCl salt/carboxylic acid derivative structure (
Workflow Visualization
The following diagram illustrates the critical decision pathways and extraction logic for using Impurity 9.
Figure 1: Decision tree and workflow for validating Impurity 9 as an Internal Standard.
Validation Criteria (Self-Validating System)
To ensure scientific integrity, the method must pass the following "System Suitability" checks before every run:
-
Resolution Factor (
): The chromatographic resolution between Indapamide and Impurity 9 must be . -
IS Response Stability: The peak area of Impurity 9 in all samples should not deviate by more than
from the mean of the calibration standards. A drift indicates matrix effects (ion suppression/enhancement) that the IS failed to compensate for.[1] -
Blank Interference: The "Zero Sample" (Matrix + IS only) must show no peak at the retention time of Indapamide.
References
-
Indapamide Pharmacokinetics & Analysis
-
Development and validation of RP-HPLC method for quantitative estimation of indapamide. ResearchGate.[1]
-
-
Impurity Identity & Standards
-
Extraction Methodologies
-
Official Monographs
Sources
- 1. Indapamide Impurity - Analytica Chemie [analyticachemie.in]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. veeprho.com [veeprho.com]
- 5. Indapamide Impurity 9 HCl - SRIRAMCHEM [sriramchem.com]
- 6. A selective HPLC method for the determination of indapamide in human whole blood: application to a bioequivalence study in Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indapamide impurity C European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mobile Phase pH for Indapamide Impurity Profiling
Welcome to the technical support guide for the chromatographic analysis of Indapamide and its related substances. This resource is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing and optimizing robust HPLC methods for impurity profiling. Mobile phase pH is arguably the most influential parameter in the separation of ionizable compounds. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios to help you harness pH as a powerful tool for achieving optimal selectivity and resolution.
Section 1: The Foundation - Why pH is Critical for Indapamide
Indapamide is a weakly acidic molecule due to its sulfonamide group. Its acid dissociation constant (pKa) is a critical value that dictates its degree of ionization at any given pH. This ionization state directly impacts its interaction with the non-polar stationary phase in reversed-phase HPLC, and consequently, its retention time and peak shape.
Key Physicochemical Properties of Indapamide:
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆ClN₃O₃S | [1] |
| Molecular Weight | 365.84 g/mol | [2] |
| pKa | 8.8 | [1][2][3] |
| Description | Weak acid, soluble in aqueous solutions of strong bases. | [2] |
The pKa is the pH at which the compound exists as 50% ionized and 50% non-ionized.[4][5] For Indapamide, with a pKa of 8.8, its ionization state is highly sensitive to pH changes in the alkaline region. Understanding this relationship is fundamental to method development.[6]
Section 2: Core Principles & Frequently Asked Questions (FAQs)
This section addresses the fundamental questions that form the basis of a robust, pH-driven method development strategy.
Q1: Why is mobile phase pH the most critical parameter for separating Indapamide from its impurities?
Changing the mobile phase pH is a powerful tool for altering the selectivity between ionizable compounds.[7] Indapamide and its process-related impurities or degradation products often have very similar structures but may possess different pKa values. By adjusting the pH, you can selectively alter the ionization—and therefore the hydrophobicity and retention—of one compound relative to another. This ability to manipulate relative retention is the key to resolving closely eluting peaks.[4]
For acidic compounds like Indapamide, operating at a lower pH (e.g., pH < 4) suppresses the ionization of the sulfonamide group, rendering the molecule more neutral and hydrophobic. This leads to stronger retention on a C18 column. Conversely, as the pH approaches and surpasses the pKa of 8.8, the molecule becomes ionized (deprotonated), making it more polar and reducing its retention time.[7][8] Impurities with different acidic or basic functional groups will respond differently to these pH changes, allowing for their separation.
Q2: What is the ideal pH range to work in for Indapamide analysis, and why?
For robust and reproducible chromatography, it is strongly recommended to work at a mobile phase pH that is at least 1.5 to 2 units away from the analyte's pKa.[4][6] Operating near the pKa (pH 7.8 to 9.8 for Indapamide) is problematic for two main reasons:
-
Method Instability: In this pH range, small, unintentional variations in mobile phase preparation (e.g., ±0.1 pH units) can cause significant and unpredictable shifts in retention time, compromising method robustness.[4]
-
Poor Peak Shape: When a compound is partially ionized, it can result in split or severely tailed peaks, as the column sees a mixture of two different species (ionized and non-ionized) with different retention behaviors.[7]
Therefore, the two most logical pH regions to explore for Indapamide are:
-
Acidic pH (Typically pH 2.5 - 4.0): This is often the starting point for method development.[8] At this pH, Indapamide (pKa 8.8) is fully protonated (non-ionized), leading to good retention and sharp, symmetrical peaks. Most of its impurities are also likely to be in a stable ionization state.
-
Basic pH (Typically pH > 10.0): While less common due to the limitations of standard silica columns, operating at a high pH can be an effective strategy if acidic conditions fail to provide adequate separation. At a pH of ~10.8 (2 units above the pKa), Indapamide would be fully ionized, leading to much shorter retention times. This can be useful for separating it from less acidic or neutral impurities. This approach requires pH-stable columns (e.g., hybrid-silica or polymer-based).[8]
Q3: How do I choose the correct buffer for my target pH?
A buffer is essential for controlling and stabilizing the mobile phase pH.[8] The ideal buffer has a pKa value within ±1 pH unit of your desired mobile phase pH. This ensures it has adequate capacity to resist pH shifts when the aqueous mobile phase is mixed with the organic solvent.
Recommended Buffers for Indapamide Analysis:
| Target pH Range | Recommended Buffer | Buffer pKa | Notes |
| 2.5 - 3.5 | Phosphate (e.g., Potassium Phosphate Monobasic) | pKa₁=2.15 | Provides excellent buffering capacity in this range. |
| 3.0 - 5.0 | Formate (e.g., Formic Acid/Ammonium Formate) | pKa=3.75 | Volatile and MS-compatible. |
| 4.0 - 6.0 | Acetate (e.g., Acetic Acid/Ammonium Acetate) | pKa=4.76 | Common, effective buffer. Also MS-compatible. |
| 9.0 - 10.5 | Carbonate (e.g., Ammonium Carbonate) | pKa₂=10.33 | Requires a pH-stable column. MS-compatible. |
Always prepare the buffer by dissolving the salt in the aqueous portion of the mobile phase and adjusting the pH before adding the organic modifier. The concentration should typically be between 10-25 mM to provide sufficient buffering capacity without risking precipitation.
Section 3: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during method development.
Issue 1: I have poor resolution between the main Indapamide peak and a closely eluting impurity.
-
The Problem: The selectivity factor (α) between the two peaks is insufficient at your current pH. This means the pH is not effectively differentiating the ionization states of Indapamide and the impurity.
-
The Scientific Approach: Since the two compounds are not separating, you must change the mobile phase pH to alter their relative retention times. Even small differences in the pKa values of Indapamide and the impurity can be exploited.
-
Solution Steps:
-
Identify the current pH: Note the pH of your mobile phase.
-
Perform a pH screen: Prepare mobile phases at different pH values. If you started at pH 3.0, systematically evaluate pH 2.5, 4.5, and 7.0 (if your column allows). This screen will reveal how the retention of each peak changes relative to the other.
-
Analyze the trend: Plot the retention time of Indapamide and the critical impurity against mobile phase pH. The optimal pH will be where the difference in their retention times is maximized. Often, the greatest change in selectivity occurs when the pH is adjusted towards the pKa of one of the components.
-
Issue 2: The Indapamide peak is tailing or showing poor symmetry.
-
The Problem: Peak tailing for ionizable compounds is often caused by two main issues related to pH: operating too close to the pKa, or undesirable secondary interactions with the silica stationary phase.
-
The Scientific Approach:
-
Mixed-Mode Ionization: If your mobile phase pH is near 8.8, you are likely seeing peak tailing because both ionized and non-ionized forms of Indapamide are present.[6]
-
Silanol Interactions: At mid-range pH (approx. 4-7), residual silanol groups (Si-OH) on the silica backbone of the column can become deprotonated (SiO⁻). If Indapamide has any basic character or positive charge, it can interact with these negative sites, causing tailing.
-
-
Solution Steps:
-
Adjust pH Away from pKa: The most effective solution is to move the mobile phase pH at least 2 units away from the pKa (i.e., below pH 6.8 or above pH 10.8). An acidic mobile phase (e.g., pH 3.0) is typically very effective at ensuring Indapamide is in a single, non-ionized state and that silanol interactions are minimized.[8]
-
Use a Modern Column: Employ a high-purity silica column with advanced end-capping (e.g., a C18 with "AQ" or "Shield" technology) to reduce the number of available silanol groups.
-
Issue 3: My retention times are drifting and not reproducible from one run to the next.
-
The Problem: Unstable retention times are a classic symptom of a poorly controlled or improperly buffered mobile phase.
-
The Scientific Approach: Method reproducibility relies on a stable chromatographic system. If the pH of the mobile phase fluctuates, the ionization state of the analytes will change, leading directly to shifts in retention time.[4]
-
Solution Steps:
-
Check Buffer Preparation: Ensure the buffer was prepared correctly: weighed accurately, dissolved completely, and pH adjusted before the addition of organic solvent.
-
Verify Buffer Choice: Confirm that the buffer's pKa is within 1 pH unit of the mobile phase pH. If you are trying to maintain a pH of 4.0 with a phosphate buffer (pKa₁=2.15), it will have very low buffering capacity and will not be effective. An acetate buffer (pKa=4.76) would be a much better choice.
-
Prepare Fresh Mobile Phase: Do not store buffered aqueous mobile phases for extended periods, as pH can drift due to absorption of atmospheric CO₂ or microbial growth. Prepare fresh daily.
-
Ensure System Equilibration: Allow the column to equilibrate thoroughly with the new mobile phase (at least 10-15 column volumes) before starting your analysis sequence.
-
Section 4: Experimental Protocol - A Systematic pH Scouting Study
This protocol outlines a systematic approach to finding the optimal mobile phase pH for your Indapamide impurity profile method.
Objective: To determine the mobile phase pH that provides the best resolution for all specified impurities with acceptable peak shape and analysis time.
Workflow Diagram:
Caption: Workflow for a systematic pH scouting study.
Step-by-Step Methodology:
-
Preparation:
-
Column: Start with a robust, high-purity C18 column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Organic Modifier: Acetonitrile is generally a good first choice.
-
Aqueous Buffers: Prepare three separate 20 mM aqueous buffer solutions. For example:
-
pH 2.8: Potassium phosphate monobasic, adjusted with phosphoric acid.
-
pH 4.7: Ammonium acetate, adjusted with acetic acid.
-
pH 6.8: Potassium phosphate monobasic/dibasic buffer.
-
-
Sample: Prepare a solution containing Indapamide and known impurities at an appropriate concentration.
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Your selected aqueous buffer.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm or use a PDA detector to monitor peak purity.[9]
-
Column Temperature: 30 °C.
-
-
Execution:
-
Equilibrate the system thoroughly with the pH 2.8 mobile phase.
-
Inject the sample solution and record the chromatogram.
-
Flush the system and column extensively before switching to the pH 4.7 mobile phase. Re-equilibrate.
-
Inject the sample solution again.
-
Repeat the process for the pH 6.8 mobile phase.
-
-
Data Evaluation:
-
For each pH condition, identify all peaks.
-
Track the retention time (Rt) of Indapamide and each impurity.
-
Calculate the resolution (Rs) between Indapamide and the closest eluting impurity (the "critical pair").
-
Measure the USP Tailing Factor (Tf) for the Indapamide peak.
-
Record the results in a table for easy comparison.
-
Example Data Interpretation Table:
| Mobile Phase pH | Rt (Indapamide) (min) | Rt (Impurity X) (min) | Resolution (Rs) (Indapamide/Impurity X) | Tailing Factor (Tf) (Indapamide) |
| 2.8 | 15.2 | 15.9 | 2.1 | 1.1 |
| 4.7 | 14.8 | 14.9 | 0.8 | 1.3 |
| 6.8 | 14.1 | 13.5 | 1.9 | 1.6 |
Section 5: Visualization of pH Effects
The relationship between pH, a compound's pKa, and its resulting chromatographic behavior is predictable and can be visualized.
Caption: Impact of pH on Indapamide's state and chromatography.
This diagram illustrates the core principle: to achieve stable and robust chromatography with good peak shape, the mobile phase pH should be set to a value that ensures the analyte is predominantly in a single, stable ionization state—either fully protonated or fully deprotonated.
References
- The Critical Role of pKa in HPLC Method Development. (2026, February 17). HPLC Calculator.
-
PubChem. (n.d.). Indapamide. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
- Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
- Industrial Pharmacist. (2025, October 8). Role of pKa in Reverse Phase HPLC Method Development: Learn In 3 Minutes.
-
Drugs.com. (2025, September 16). Indapamide: Package Insert / Prescribing Information. Available from: [Link]
- Thermo Fisher Scientific. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Industrial Pharmacist. (2024, September 11). pH and pKa Concepts in Method Development by HPLC.
-
McMaster, M. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available from: [Link]
- Merck & Co., Inc. (n.d.). Indapamide. The Merck Index Online.
- Yao, W., et al. (n.d.). Simultaneous Analysis of Indapamide and Related Impurities in Sustained-Release Tablets by a Single-Run HPLC-PDA Method.
- Yao, W., et al. (n.d.). Simultaneous Analysis of Indapamide and Related Impurities in Sustained-Release Tablets by a Single-Run HPLC-PDA Method. EDP Sciences.
- NTP-Indapamide (Indapamide) Tablets USP Diuretic/Antihypertensive Agent. (2013, August 28). PRODUCT MONOGRAPH.
-
Chromatography Forum. (2008, September 25). how drug's pKa help in RP-HPLC method development. Available from: [Link]
- Yao, W., et al. (n.d.). Simultaneous Analysis of Indapamide and Related Impurities in Sustained-Release Tablets by a Single-Run HPLC-PDA Method.
- Teva Canada Limited. (2015, November 20). PRODUCT MONOGRAPH PrTEVA-INDAPAMIDE.
- Knapik-Kowalczuk, J., et al. (2013). Molecular Dynamics, Physical Stability and Solubility Advantage from Amorphous Indapamide Drug.
- Codruta, S., et al. (2017). HPLC-UV DETERMINATION OF INDAPAMIDE IN THE PRESENCE OF ITS MAIN SYNTHESIS AND DEGRADATION IMPURITIES .
- Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
Sources
- 1. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Indapamide [drugfuture.com]
- 4. hplccalculator.khemit.net [hplccalculator.khemit.net]
- 5. industrialpharmacist.com [industrialpharmacist.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. agilent.com [agilent.com]
- 9. semanticscholar.org [semanticscholar.org]
Technical Support Center: High-Sensitivity Indapamide Analysis
Topic: Removing Matrix Interference in Indapamide Analysis Audience: Bioanalytical Scientists, QC Researchers, and Method Development Specialists[1]
Technical Clarification & Scope
User Query: "How do I remove matrix interference in Indapamide Sulfate analysis?"
Scientist-to-Scientist Note: Commercially, Indapamide exists primarily as a free base or hemihydrate, not as a sulfate salt.[1] The term "Sulfate" in your query likely refers to one of two critical factors:
-
The Sulfamoyl Moiety: Indapamide contains a chlorosulfamoyl-benzamide group (
), which dictates its acidic pKa (~8.8) and solubility profile. -
Inorganic Sulfate Interference: High concentrations of sulfate ions (common in urine or from excipients like Sodium Lauryl Sulfate in formulations) causing ion suppression in LC-MS/MS.[1]
This guide addresses the removal of biological matrix interferences (phospholipids, salts, proteins) to ensure accurate quantification of Indapamide.
Module 1: Sample Preparation (The First Line of Defense)
The most common cause of "matrix effects" (ion suppression) in Indapamide analysis is residual phospholipids in plasma or high salt content in urine.
Protocol A: Optimized Liquid-Liquid Extraction (LLE)
Best for: Maximum cleanliness and phospholipid removal.[1]
Mechanism: Indapamide is a weak acid (pKa 8.8).[1][2][3] Acidifying the plasma suppresses the ionization of the sulfonamide group, increasing lipophilicity and driving it into the organic phase, while leaving polar matrix components (salts, proteins) behind.
Step-by-Step Workflow:
-
Aliquot: Transfer
of plasma/serum to a glass tube. -
IS Addition: Add
Internal Standard (e.g., Indapamide-d3 or Glipizide).[1] -
Acidification (Critical): Add
of 0.1 M Hydrochloric Acid (HCl) .-
Why? Lowers pH to < 4.0, ensuring Indapamide is in its neutral form.
-
-
Extraction: Add
of Ethyl Acetate or Methyl t-Butyl Ether (MTBE) .[1]-
Note: Ethyl Acetate provides cleaner baselines than Diethyl Ether.
-
-
Agitation: Vortex for 5 minutes; Centrifuge at
for 10 minutes ( ). -
Reconstitution: Evaporate the supernatant under
at . Reconstitute in Mobile Phase.
Protocol B: Solid Phase Extraction (SPE) for Urine/High-Salt Matrices
Best for: Removing inorganic sulfates and salts.[1]
Recommended Cartridge: Mixed-Mode Polymeric (e.g., HLB or MCX).[1]
-
Condition:
Methanol Water. -
Load:
Urine (acidified with Formic Acid). -
Wash 1:
2% Formic Acid in Water (Removes salts/sulfates). -
Wash 2:
5% Methanol (Removes proteins). -
Elute:
Methanol.
Module 2: Visualizing the Workflow
The following decision tree helps you select the correct extraction method based on your observed interference type.
Figure 1: Decision matrix for selecting the optimal extraction protocol based on sample type and interference source.
Module 3: Troubleshooting & FAQs
Q1: I see a significant signal drop (ion suppression) at the Indapamide retention time. Why?
Diagnosis: This is likely "Matrix Effect" caused by co-eluting phospholipids (in plasma) or sulfates (in urine).[1] The Fix:
-
Monitor Phospholipids: Add a transition for phospholipids (m/z 184
184 or 496 184) to your method. If these peaks overlap with Indapamide, you must change your chromatography. -
Chromatographic Separation: Indapamide is relatively non-polar. Use a C18 Column (e.g., Zorbax Eclipse or Acquity BEH).
Q2: My recovery is inconsistent (< 60%). What is wrong?
Diagnosis: Incorrect pH during extraction. The Fix: Indapamide has a pKa of 8.8.[2][3]
-
If your extraction pH is too high (> 7.0), the drug ionizes and stays in the water phase.
-
Action: Ensure you add 0.1M HCl or 4% Phosphoric Acid to the sample before adding the organic solvent. The pH must be acidic to keep the molecule neutral.
Q3: Can I use Protein Precipitation (PPT) instead of LLE/SPE?
Analysis: PPT (adding Acetonitrile to plasma) is fast but "dirty." It removes proteins but leaves >90% of phospholipids in the sample. Recommendation: If you must use PPT, use a Phospholipid Removal Plate (e.g., Ostro or HybridSPE). Standard PPT is not recommended for high-sensitivity Indapamide assays due to matrix effects.[1]
Comparative Data: Extraction Efficiency
| Extraction Method | Recovery (%) | Matrix Effect (%) | Complexity | Recommended For |
| Protein Precip (PPT) | 95% | High (>30%) | Low | High-conc.[1] samples only |
| LLE (Ethyl Acetate) | 88-92% | Low (<10%) | Medium | Plasma Pharmacokinetics |
| SPE (Mixed Mode) | 90-95% | Very Low (<5%) | High | Urine / Trace Analysis |
References
-
Ding, L., et al. (2006). "A sensitive LC–ESI-MS method for the determination of indapamide in human plasma."[5] Journal of Pharmaceutical and Biomedical Analysis, 42(2), 213-217.[5]
-
Nakov, N., et al. (2013). "High-throughput SPE-LC-MS/MS method for determination of indapamide in human serum."[1][6] Macedonian Pharmaceutical Bulletin, 59(1), 15-22.[1][6]
-
Morihisa, H., et al. (2008). "Determination of indapamide in human serum using 96-well solid-phase extraction and high-performance liquid chromatography–tandem mass spectrometry."[1][6] Journal of Chromatography B, 870(1), 126-130.[6]
-
Legorburu, M.J., et al. (1999). "Quantitative Determination of Indapamide in Pharmaceuticals and Urine by High-Performance Liquid Chromatography with Amperometric Detection."[7] Journal of Chromatographic Science, 37, 283-286. [1]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Validating HPLC Methods for Indapamide Impurities per ICH Guidelines
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document moves beyond a simple checklist for High-Performance Liquid Chromatography (HPLC) method validation. Instead, it offers an in-depth, scientifically-grounded walkthrough for establishing a robust, reliable, and compliant stability-indicating method for the analysis of impurities in Indapamide, all structured around the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2]
Indapamide, an effective antihypertensive and diuretic agent, must adhere to stringent purity standards to ensure patient safety and therapeutic efficacy.[3][4] The presence of impurities, whether arising from synthesis, degradation, or storage, can impact the drug's quality, safety, and stability.[5][6] Therefore, a validated analytical method that can accurately and precisely quantify these impurities is not just a regulatory requirement but a cornerstone of quality assurance.
This guide is structured to provide not just the "what" and "how," but the critical "why" behind each step of the validation process. We will explore the causality behind experimental choices, ensuring that the final analytical procedure is a self-validating system, fit for its intended purpose.[2][7]
Pillar 1: The Regulatory Bedrock - Deconstructing ICH Q2(R1)
Before any practical work begins, a thorough understanding of the regulatory landscape is paramount. The ICH Harmonised Guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" is the definitive standard.[2][7] It outlines the validation characteristics required to ensure an analytical method is suitable for its purpose. For impurity testing, the key parameters are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[6][7]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.[8][9]
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[10]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes Repeatability and Intermediate Precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[11]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[11][12]
Pillar 2: Specificity - The Art of Separation and Proof of Identity
A method's value is predicated on its ability to distinguish the target impurities from the active pharmaceutical ingredient (API) and any other potential substances. For a stability-indicating method, this is proven through forced degradation studies.
The Rationale Behind Forced Degradation
Forced degradation (or stress testing) is the process of subjecting the drug substance to conditions more severe than accelerated stability testing.[13][14] Its purpose is twofold: to understand the degradation pathways of the drug and to generate potential degradation products to challenge the specificity of the analytical method.[15][16][17] The goal is to achieve a target degradation of 5-20% of the active ingredient, as this provides a sufficient quantity of degradants to be detected without being so excessive that it leads to unrealistic secondary degradation products.[13]
Experimental Protocol: Forced Degradation of Indapamide
-
Prepare Stock Solutions: Prepare solutions of Indapamide API in a suitable solvent.
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) and heat (e.g., at 70°C).[17] Monitor over several hours.
-
Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) and heat (e.g., at 70°C).[17] Monitor over a shorter period, as base-catalyzed hydrolysis can be rapid.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3-6% H₂O₂).[18] Keep at room temperature and monitor.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 100°C for 48 hours).[19]
-
Photolytic Degradation: Expose the drug substance (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14][16]
-
Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to the target concentration and analyze by the proposed HPLC method alongside an untreated control sample.
Demonstrating Specificity
Specificity is confirmed by analyzing the stressed samples and demonstrating that all degradation product peaks are adequately resolved from the main Indapamide peak and from each other. Peak purity analysis using a Photodiode Array (PDA) detector is essential here; it confirms that the parent peak is spectrally homogeneous and free from any co-eluting impurities.[3][19]
Pillar 3: The Quantitative Gauntlet - Protocols for Validation
Once specificity is established, the method must be validated for its quantitative performance.
Linearity & Range
This demonstrates a proportional relationship between the detector response and the impurity concentration.
-
Experimental Protocol:
-
Data Analysis & Acceptance Criteria:
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis to obtain the slope, y-intercept, and correlation coefficient (r²).
-
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.995.[20]
-
Accuracy (as Recovery)
Accuracy demonstrates how close the measured value is to the true value.
-
Experimental Protocol:
-
Prepare a placebo mixture of the drug product.
-
Spike the placebo with known amounts of each impurity at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[19]
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the amount of impurity recovered.
-
-
Data Analysis & Acceptance Criteria:
-
Calculate the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
Acceptance Criterion: The mean recovery should be within 90.0% to 110.0% for each level.[3]
-
Precision
Precision measures the degree of scatter between repeated measurements.
-
Experimental Protocol:
-
Repeatability (Intra-assay): Prepare a minimum of six individual samples of the drug product spiked with impurities at the 100% specification level. Analyze these samples on the same day, with the same analyst and instrument.[6]
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or using a different instrument.
-
-
Data Analysis & Acceptance Criteria:
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the results.
-
Acceptance Criterion: The %RSD should not be more than 10.0% for each impurity.[3]
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD)
These parameters define the lower limits of the method's capabilities.
-
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.[11]
-
This is often done by injecting a series of increasingly dilute solutions of the impurities.
-
-
Verification:
-
The precision at the LOQ should be verified by injecting at least six samples at this concentration and ensuring the %RSD meets the acceptance criteria (often ≤ 10%).[20]
-
Robustness
This ensures the method's reliability during routine use where minor variations are expected.
-
Experimental Protocol:
-
Identify critical method parameters. Examples include:
-
Vary one parameter at a time while keeping others constant.
-
Analyze a system suitability solution or a spiked sample under each condition.
-
-
Data Analysis & Acceptance Criteria:
-
Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor, retention time).
-
Acceptance Criterion: The system suitability criteria must still be met, and there should be no significant impact on the quantitative results.
-
Comparative Analysis of HPLC Methodologies
Multiple HPLC methods exist for the analysis of Indapamide and its impurities. The choice of method often depends on the specific impurities of interest and the available instrumentation. Below is a comparison of two hypothetical, yet representative, RP-HPLC methods.
| Parameter | Method A (Conventional HPLC) | Method B (UHPLC) |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase | Gradient: Acetonitrile and Phosphate Buffer (pH 3.0) | Gradient: Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 242 nm[12] | UV at 240 nm[5] |
| Run Time | ~30 minutes | ~8 minutes |
| Linearity (r²) | > 0.998 for all specified impurities | > 0.999 for all specified impurities |
| LOQ (Impurity B) | ~0.08 µg/mL[11] | ~0.01 µg/mL[5] |
| Key Advantage | Widely available, robust, and well-understood. | Faster run times, higher resolution, and better sensitivity. |
| Key Disadvantage | Longer analysis time, higher solvent consumption. | Requires specialized high-pressure equipment. |
Visualizing the Validation Workflow
A structured workflow is essential for a successful validation project. The following diagram illustrates the logical progression from method development to the final validated state.
Caption: Workflow for HPLC Method Validation per ICH Guidelines.
Conclusion
Validating an HPLC method for Indapamide impurities is a systematic and rigorous process that underpins the quality and safety of the final drug product. By adhering to the principles outlined in the ICH Q2(R1) guideline and understanding the scientific rationale behind each validation parameter, laboratories can develop and implement methods that are not only compliant but also robust and reliable for their intended purpose.[7] This guide provides the framework and detailed protocols to confidently navigate this critical aspect of pharmaceutical analysis, ensuring that the data generated is accurate, trustworthy, and stands up to regulatory scrutiny.
References
- Barot, T. G., Prajapati, V., & Patel, K. G. A Validated RP-HPLC Method for Simultaneous Estimation of Indapamide Impurity (Methyl Nitrosoindoline) API form. International Journal of PharmTech Research, 1(4), 1287-1294.
- Altabrisa Group. (2025, September 24).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Yao, W., Wang, X., & Cheng, J. (2023). Simultaneous Analysis of Indapamide and Related Impurities in Sustained-Release Tablets by a Single-Run HPLC-PDA Method. Chemical Research in Chinese Universities, 39(4), 733-740.
- Codru, S., Heghe, A., Rus, L. M., Iuga, C., & Bojiță, M. T. (2017). HPLC-UV DETERMINATION OF INDAPAMIDE IN THE PRESENCE OF ITS MAIN SYNTHESIS AND DEGRADATION IMPURITIES.
- Perpusnas. (2025, December 4).
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Farmacia Journal. HPLC-UV DETERMINATION OF INDAPAMIDE IN THE PRESENCE OF ITS MAIN SYNTHESIS AND DEGRADATION IMPURITIES.
- ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Hegheș, S. C., Rus, L. M., Rus, L. L., Bojiță, M. T., & Iuga, C. A. (2017). HPLC-UV DETERMINATION OF INDAPAMIDE IN THE PRESENCE OF ITS MAIN SYNTHESIS AND DEGRADATION IMPURITIES.
- European Medicines Agency. (1995). Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). EMA.
- Dong, M. W., & Hu, G. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Industrial Pharmacist. (2023, September 8).
- PharmaGuru. (2025, May 2).
- Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
- Veeprho.
- Padwal, P., Shelke, S., & Dhande, R. (2020). Validated Stability Indicating Method for Determination of Indapamide in Pharmaceutical Formulation. Research Journal of Pharmacy and Technology, 13(8), 3625-3631.
- ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Taylor & Francis Online. (2020, November 1). A Stability Indicating UHPLC Method for the Simultaneous Estimation of Perindopril, Indapamide in Presence of Potential Impurities: An Application of QbD for Robustness Study. Taylor & Francis Online.
- IJPQA. (2024, May 27). Development And Validation Of RP-HPLC Method For Estimation Of Indapamide: A Review. International Journal of Pharmaceutical Quality Assurance.
- Der Pharma Chemica. (2006, January 15). Validated RP-HPLC Method for the Determination of Indapamide in Bulk and Tablet Dosage Form. Der Pharma Chemica.
- Biomedical Journal of Scientific & Technical Research. (2022, November 30).
- Pharmaceutical Outsourcing. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing.
- Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Indian Journal of Pharmaceutical Education and Research. (2014, April 15).
- Pilard, S., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24(9), 1785.
- ResearchGate. Robustness of the HPLC method.
- ResearchGate. (2025, August 6). HPLC-UV determination of indapamide in the presence of its main synthesis and degradation impurities. Method validation.
- International Journal of All Research Writings. (2020, July 15).
- ResearchGate. Accuracy and precision of indapamide in human serum.
- Medico Research Chronicles. (2024, September 2). A Critical Review On Analytical Methods Used For Quantification Of Indapamide As Diuretics. Medico Research Chronicles.
- AKJournals. (2023, February 21). Chromatographic methods and approaches for bioequivalence study, drug screening and enantioseparation of indapamide.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. ijarw.com [ijarw.com]
- 5. Simultaneous Analysis of Indapamide and Related Impurities in Sustained-Release Tablets by a Single-Run HPLC-PDA Method | Wuhan University Journal of Natural Sciences [wujns.edpsciences.org]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. industrialpharmacist.com [industrialpharmacist.com]
- 9. ajpaonline.com [ajpaonline.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. rjptonline.org [rjptonline.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
- 15. biomedres.us [biomedres.us]
- 16. onyxipca.com [onyxipca.com]
- 17. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. ijper.org [ijper.org]
- 20. altabrisagroup.com [altabrisagroup.com]
comparison of Indapamide Sulfate reference standards suppliers
An In-Depth Comparative Guide to Indapamide Reference Standards for Pharmaceutical Analysis
In the landscape of pharmaceutical quality control and drug development, the integrity of analytical results is paramount. This integrity is anchored by the quality of the reference standards used. For a widely prescribed antihypertensive agent like Indapamide, ensuring the accuracy of assays and the purity of the final drug product is a matter of public health. This guide provides a comprehensive comparison of Indapamide reference standard suppliers, grounded in scientific principles and practical laboratory application. We will delve into the critical attributes of reference standards, compare the offerings from primary pharmacopoeias and commercial suppliers, and provide detailed protocols for in-house verification and application.
The Critical Role of a Reference Standard
Indapamide (C₁₆H₁₆ClN₃O₃S) is a thiazide-like diuretic used in the treatment of hypertension.[1][2] Its analysis, whether for bulk drug substance (API) or finished product, requires a highly pure and well-characterized reference standard. This standard serves as the benchmark against which production batches are measured. Using a substandard reference material can lead to inaccurate potency measurements, failure to detect critical impurities, and ultimately, risk to patient safety.
The ideal Indapamide reference standard is not merely "pure." It is a comprehensively characterized material with a detailed Certificate of Analysis (CoA) that specifies its identity, purity (assay), impurity profile, and the analytical methods used for its characterization.
The Gold Standard: Pharmacopoeial Suppliers
The major pharmacopoeias—United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP)—provide primary reference standards. These are considered the "gold standard" as they are established by official regulatory bodies and are required for demonstrating compliance with pharmacopoeial monographs.
-
United States Pharmacopeia (USP): The USP Indapamide RS is the official standard for use in tests and assays specified in the USP-NF monograph.[3][4] The monograph provides detailed analytical procedures for identification, assay, and impurity testing.[3]
-
European Pharmacopoeia (EP): The EP Indapamide CRS (Chemical Reference Substance) is provided by the European Directorate for the Quality of Medicines & HealthCare (EDQM).[5][6] It is intended for use in the tests prescribed in the EP monograph for Indapamide.[7]
-
British Pharmacopoeia (BP): The BP also provides an Indapamide reference standard for compliance with its monograph.[1]
These pharmacopoeial standards are rigorously tested and characterized by multiple laboratories. Their primary advantage is direct regulatory acceptance. However, they are often more expensive and may be supplied in smaller quantities, making them ideal for definitive testing but potentially costly for routine, high-volume analysis or early-stage development.
Comparison of Commercial Secondary Reference Standard Suppliers
Secondary reference standards are produced by commercial suppliers and are qualified against primary pharmacopoeial standards. They offer a cost-effective and readily available alternative for routine analysis. The quality and documentation provided by these suppliers are the key differentiators.
| Supplier | Typical Purity (Assay) | Traceability | Impurity Profile Documentation | Key Differentiator |
| Sigma-Aldrich (Merck) | >98% (Often higher, specified on CoA) | USP, EP, BP | Provides standards for specific, named impurities (e.g., Impurity A, B). | Broad portfolio including pharmacopoeial standards and secondary standards. Strong documentation. |
| LGC Standards | Typically >99% | European Pharmacopoeia (Ph. Eur.)[8] | Offers a range of individual impurity standards. | Strong focus on pharmacopoeial standards and high-quality secondary standards. |
| Pharmaffiliates | Lot-specific, generally >99% | Pharmacopoeial (e.g., USP) | Specializes in impurity standards, offering a comprehensive list of related compounds.[9] | Extensive catalog of specific process and degradation impurities. |
| Simson Pharma | Lot-specific, CoA provided | Stated on CoA | Offers various impurities. | Provides a Certificate of Analysis with each compound. |
| BOC Sciences | Purity >95% for some impurities[] | Characterized in-house | Offers a list of named impurities including glucuronide and sulfate forms.[] | Provides a range of metabolites and impurities that may be difficult to find elsewhere. |
Expert Insight: The choice of supplier depends on the application. For final product release testing according to a specific pharmacopoeial monograph, the use of the corresponding primary standard (USP, EP) is often mandatory. For process development, method validation, and routine in-process controls, a well-characterized secondary standard from a reputable supplier like Sigma-Aldrich or LGC Standards is a reliable and cost-effective choice. For impurity identification and peak tracking, specialists like Pharmaffiliates are invaluable.
PART 1: A Self-Validating Protocol for In-House Qualification of an Indapamide Reference Standard
Trust in a reference standard is paramount. This protocol outlines a self-validating system for any laboratory to qualify a new batch of Indapamide reference standard, ensuring its suitability for its intended use.
Workflow for Reference Standard Qualification
Sources
- 1. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. uspbpep.com [uspbpep.com]
- 4. usp.org [usp.org]
- 5. Detailed view [crs.edqm.eu]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. scribd.com [scribd.com]
- 8. Indapamide CRS | CAS 26807-65-8 | LGC Standards [lgcstandards.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
The Metrology of Compliance: A Guide to Qualifying Secondary Standards for Indapamide
Topic: Qualifying Secondary Standards for Indapamide Impurity Testing Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the regulated environment of pharmaceutical analysis, the "Gold Standard" is invariably the pharmacopeial reference standard (USP, EP, BP). However, the prohibitive cost and limited supply of these primary standards make them impractical for routine batch release or stability testing. The industry solution is the Qualified Secondary Standard —a material characterized in-house to be traceable to the primary standard.
For Indapamide , a thiazide-like diuretic with a sulfonamide moiety, impurity profiling is critical due to its susceptibility to hydrolytic degradation. This guide objectively compares the use of Qualified Secondary Standards against Primary Standards and "Research Grade" alternatives, providing a validated workflow for establishing a secondary standard for Indapamide Related Compound A (Impurity B) .
Part 1: The Landscape of Reference Materials
The choice of reference material dictates the integrity of your HPLC data. Below is a comparative analysis of the three tiers of standards available to the analyst.
Table 1: Comparative Analysis of Standard Tiers
| Feature | Primary Standard (USP/EP) | Qualified Secondary Standard | Research/Reagent Grade |
| Source | Official Pharmacopeia (USP, EDQM) | In-house or Specialized Vendor | General Chemical Supplier |
| Traceability | Legal Anchor (Metrological Top) | Traceable to Primary | Unknown / Batch-dependent |
| Assigned Potency | Absolute (Mass Balance/Official) | Assigned vs. Primary | "As is" (often ignores water/solvents) |
| Cost Efficiency | Low ( | High ($ per g) | Very High ($ per g) |
| Regulatory Risk | Zero | Low (if fully qualified) | Critical (Not GMP compliant) |
| Suitability | Dispute resolution, Calibration of Secondary | Routine QC, Stability, Release | Early R&D, Structure Elucidation |
The "Purity Trap" in Indapamide Analysis
A common failure mode in Indapamide analysis involves using Research Grade Impurity B (4-Chloro-N-(2-methyl-1H-indol-1-yl)-3-sulfamoylbenzamide). A vendor may label a vial as "98% Purity," but this often refers to chromatographic purity (HPLC area %). It frequently neglects:
-
Water Content: Indapamide impurities are often hygroscopic.
-
Residual Solvents: Synthesis often leaves trapped methanol or ethyl acetate.
-
Inorganic Salts: Sulfonamide synthesis byproducts.
Impact: If a "98%" reagent actually contains 5% water and 2% salt, its true potency is ~91%. Using it "as is" will result in a 9% overestimation of the impurity in your drug product, potentially causing false OOS (Out of Specification) results.
Part 2: Strategic Framework – The Qualification Workflow
To transform a raw material into a Qualified Secondary Standard, one must establish Identity , Purity , and Potency .[1]
Diagram 1: The Qualification Decision Tree
Caption: Workflow for qualifying secondary standards. Note that if a Primary Standard exists (e.g., USP Indapamide RS), the Secondary must be assayed against it to establish traceability.[2]
Part 3: Experimental Protocol & Validation
This section details the qualification of a candidate material for Indapamide Related Compound A (USP) / Impurity B (EP) .
Material Identification (Structural Integrity)
Before quantification, the structure must be verified to ensure no isomeric rearrangement occurred during synthesis (a known risk with the indole ring in Indapamide impurities).
-
Technique: 1H-NMR (DMSO-d6) and IR Spectroscopy.
-
Acceptance Criteria: Spectra must be concordant with the reference spectra (or published literature structure).
-
Critical Check: Verify the presence of the N-methyl signal at ~3.6 ppm and the indole protons to distinguish from Impurity A (nitroso derivative).
Purity Assessment (The Mass Balance Inputs)
We must quantify "non-analyte" mass.
-
Chromatographic Purity (HPLC):
-
Column: C18, 150 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3).
-
Mobile Phase: Phosphate Buffer pH 3.0 : Acetonitrile (Gradient).
-
Detection: UV at 254 nm.
-
Result: Area % of the main peak.
-
-
Volatiles (TGA / KF):
-
Method: Karl Fischer Titration (USP <921>).
-
Relevance: Indapamide related compounds can adsorb moisture.
-
-
Residue on Ignition (ROI):
-
Method: USP <281>.
-
Relevance: Quantifies inorganic salts (sulfated ash).
-
Potency Assignment (The Calculation)
Scenario A: Traceable Qualification (Preferred) If USP Indapamide Related Compound A RS is available, we assay the candidate material against the USP RS.
Scenario B: Mass Balance (Absolute) If no official standard exists, use the Mass Balance equation. This is the "Gold Standard" for characterizing the Primary standard itself, but used for Secondary when no other option exists.
Diagram 2: The Mass Balance Logic
Caption: The Mass Balance approach derives potency by subtracting all non-analyte contributions from 100%.[4]
Part 4: Case Study Data – Qualification of Indapamide RC A
Objective: Qualify a vendor-supplied batch of Indapamide Related Compound A (Batch #IND-RC-092) for use as a secondary standard.
Reference: USP Indapamide Related Compound A RS (Lot #R089X0).
Experimental Results
| Test Parameter | Method | Candidate Material Result | USP Primary RS Result |
| Appearance | Visual | Off-white powder | White powder |
| Identity | IR / HPLC RT | Conforms | Conforms |
| Water Content | KF (USP <921>) | 1.8% | 0.2% |
| Residue on Ignition | USP <281> | 0.5% | <0.1% |
| Chromatographic Purity | HPLC (Area %) | 99.1% | 99.9% |
| Assay (vs USP RS) | HPLC (External Std) | 96.8% (As is) | 100.0% (Label Claim) |
Data Interpretation[4][5]
-
The Discrepancy: The candidate material has a chromatographic purity of 99.1% , but the Assay (Potency) is only 96.8% .
-
The Cause: The discrepancy is driven by the 1.8% Water and 0.5% Inorganic residue , plus the 0.9% organic impurities .
-
Calculation Check:
-
Mass Balance Estimate:
. -
Assay Result:
.
-
Critical Warning: If the researcher had used the vendor's "99%" chromatographic purity as the potency, they would have underestimated impurities in their drug product by ~2.2% relative error.
Part 5: Maintenance and Stability
A secondary standard is not a "set and forget" asset.
-
Re-qualification: Re-test Water (KF) and HPLC purity annually. Indapamide impurities can be hygroscopic; if water content increases to 3.0%, the potency must be recalculated to
. -
Storage: Store at 2-8°C, protected from light (Indapamide is photosensitive).
References
-
USP General Chapter <11> Reference Standards . United States Pharmacopeia.[5][6][7] (Provided regulatory framework for the use of secondary standards).
-
ICH Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients . International Council for Harmonisation. (Defines requirements for reference standards in GMP environments).
-
WHO Technical Report Series, No. 943, Annex 3 . General guidelines for the establishment, maintenance and distribution of chemical reference substances. (Global standard for establishing secondary reference materials).
-
European Pharmacopoeia (Ph.[6] Eur.) 5.12 .[6] Reference Standards. (European guidelines paralleling USP <11>).
- Gorog, S. (2018). Identification and determination of impurities in drugs. Elsevier.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 3. Potency or Assay Calculation of API [pharmaspecialists.com]
- 4. researchgate.net [researchgate.net]
- 5. uspbpep.com [uspbpep.com]
- 6. edqm.eu [edqm.eu]
- 7. USP: <11> Reference Standards - Draft published for Comment - ECA Academy [gmp-compliance.org]
Safety Operating Guide
Personal protective equipment for handling rac Indapamide-N-(sulfonamido) Sulfate
Part 1: Executive Safety Summary (Immediate Action)
Compound Identity: rac Indapamide-N-(sulfonamido) Sulfate Chemical Class: Sulfonamide diuretic derivative / Indapamide metabolite Primary Hazard Classification (Inferred):
-
Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child (based on Indapamide parent structure).[1]
-
Sensitization (Respiratory/Skin): High risk of allergic reaction due to the sulfonamide moiety.
-
Target Organ Toxicity: Potential for hypotension and electrolyte imbalance if absorbed.[2]
Core Directive: Treat this compound as a Potent Compound of Unknown Toxicity (PCOUT) . Handling requires Occupational Exposure Band (OEB) 3/4 protocols until specific toxicological data proves otherwise.
Emergency Response Quick-Card
| Event | Immediate Action |
| Skin Contact | Wash immediately with soap and water for 15 minutes. Do not scrub (avoids abrasion/absorption). |
| Eye Contact | Flush with saline/water for 15 minutes.[3][4] Seek medical attention immediately. |
| Inhalation | Move to fresh air.[3][4][5][6][7][8][9] If breathing is difficult, administer oxygen (trained personnel only). |
| Spill (Solid) | Do not sweep (aerosol risk). Wet wipe or use HEPA vacuum. |
| Spill (Liquid) | Absorb with inert pads (vermiculite/sand).[10] Dispose as hazardous chemical waste. |
Part 2: Personal Protective Equipment (PPE) Matrix
Scientific Rationale: The primary route of exposure for this solid reference standard is inhalation of particulates during weighing and dermal absorption during solution handling. The sulfate conjugation typically increases water solubility, potentially aiding mucosal absorption.
| PPE Component | Specification | Operational Context |
| Respiratory | N95 / P100 Respirator (Minimum) Recommended: PAPR (Powered Air Purifying Respirator) if handling >100 mg outside a hood. | Mandatory for all open-powder handling. |
| Hand Protection | Double Nitrile Gloves (0.11 mm min thickness). Technique: Change outer gloves immediately after weighing or if splashed. | Prevents permeation.[4][10][11] Sulfonamides can sensitize via skin contact.[6] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient for powders due to air gap entry. | Protects against airborne dust and solvent splashes.[3][12] |
| Body Protection | Tyvek® Lab Coat (Disposable) with elastic cuffs. Note: Cloth coats retain powder and cross-contaminate. | Prevents accumulation of potent dust on street clothes. |
| Engineering | Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood . | All open-vial manipulations must occur here. |
Part 3: Operational Handling Protocol
Storage & Stability
-
Temperature: Store at -20°C (Freezer).
-
Environment: Hygroscopic. Keep under inert atmosphere (Argon/Nitrogen) if possible.
-
Container: Amber glass (light sensitive).
Weighing & Solubilization Workflow
Objective: Prepare a stock solution without generating airborne dust.
-
Preparation:
-
Decontaminate the balance area in the fume hood.
-
Place a static-dissipative mat or wipe surfaces with anti-static solution (70% EtOH) to prevent powder scattering.
-
-
Weighing (Difference Method):
-
Tare the receiving vial (amber glass).
-
Open the source vial inside the hood.
-
Use a disposable anti-static spatula.
-
Transfer approximate amount.[11] Cap both vials immediately.
-
Weigh the receiving vial again to determine exact mass.
-
-
Solubilization:
-
Preferred Solvent: DMSO (Dimethyl sulfoxide) or Methanol.
-
Note: Sulfate salts are often more polar; if water is required, ensure pH neutrality to prevent hydrolysis of the sulfonamide bond.
-
Add solvent via syringe through a septum cap if possible to minimize open exposure.
-
Vortex inside the hood.
-
Decontamination
-
Solvent: 10% Bleach solution (oxidizes the structure) followed by 70% Ethanol.
-
Procedure: Wipe from "cleanest" to "dirtiest" areas. Dispose of wipes as solid hazardous waste.
Part 4: Visualization & Logic
Diagram 1: Safe Handling Lifecycle
This workflow illustrates the "Chain of Custody" for the chemical to prevent cross-contamination.
Caption: Step-by-step lifecycle ensuring containment from cold storage to final disposal.
Diagram 2: PPE Decision Tree
Logic flow for selecting protection based on the physical state of the compound.
Caption: Decision matrix for PPE selection based on physical state and exposure risk.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46781950, rac Indapamide-N-(sulfonamido) Sulfate. Retrieved from [Link]
-
Fisher Scientific (2010). Sulfonamide Safety Data Sheet. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. uspmsds.com [uspmsds.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. document.clearsynth.com [document.clearsynth.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. Supplier & Manufacturer of Indapamide in India - Mumbai [globalpharma.in]
- 12. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
